
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are intriguing due to their presence in various bioactive compounds and their potential pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted isothiocyanate with an activated aziridine in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: Various substituents can be introduced at different positions on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a hydroxyl derivative.
科学研究应用
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of key metabolic processes in microorganisms or cancer cells, leading to their death or reduced proliferation.
相似化合物的比较
Similar Compounds
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid
- 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives
Uniqueness
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the pentanoic acid side chain can affect its solubility, stability, and interaction with biological targets, making it distinct from other thiazolidine derivatives.
属性
分子式 |
C9H13NO3S2 |
|---|---|
分子量 |
247.3 g/mol |
IUPAC 名称 |
4-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H13NO3S2/c1-5(2)3-6(8(12)13)10-7(11)4-15-9(10)14/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
SXQSBDRUPMQHSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)N1C(=O)CSC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


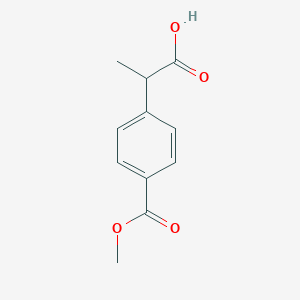

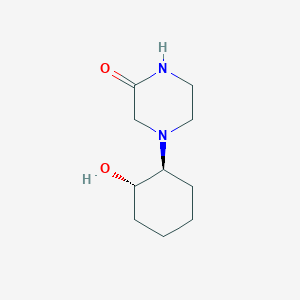

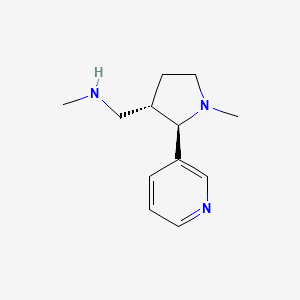
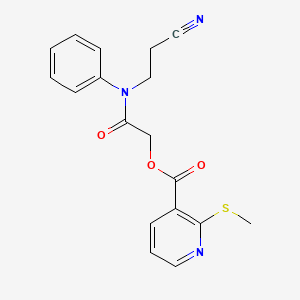
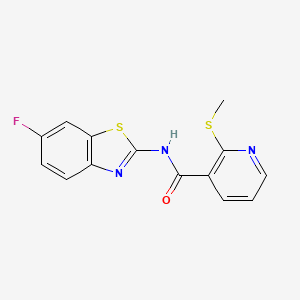
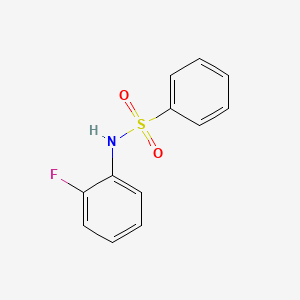

![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
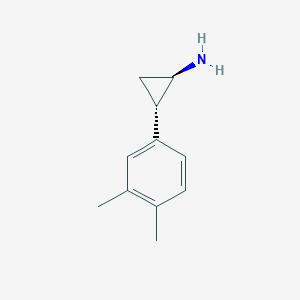

![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)
